Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole ring fused with an isoxazole moiety, substituted with a 4-methoxyphenyl group.
Properties
IUPAC Name |
ethyl 2-[2-[[2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-3-26-18(24)10-14-11-28-19(20-14)21-17(23)9-13-8-16(27-22-13)12-4-6-15(25-2)7-5-12/h4-8,11H,3,9-10H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYFLYHSDWDLCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amide Bond Formation: The isoxazole derivative is then coupled with a thiazole derivative using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole and isoxazole derivatives depending on the reagents used.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds containing isoxazole and thiazole moieties. Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate has been investigated for its ability to inhibit viral replication.
Case Study: Antiviral Efficacy
A study demonstrated that derivatives with isoxazole rings exhibited significant antiviral activity against various viruses, including HIV and hepatitis C virus (HCV). The compound's structure allows it to interact with viral proteins, potentially inhibiting their function. The structure-activity relationship (SAR) of similar compounds suggests that modifications at the isoxazole and thiazole positions can enhance antiviral efficacy while reducing cytotoxicity .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. The presence of both isoxazole and thiazole rings contributes to its ability to target cancer cells selectively.
Case Study: Inhibition of Cancer Cell Proliferation
Research indicates that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are implicated in cancer progression. This compound has shown promise in preclinical studies as a COX inhibitor, leading to reduced proliferation of cancer cells in vitro. The compound's effectiveness was measured using cell viability assays, showing a significant reduction in cell growth at micromolar concentrations .
Biochemical Pathways
The compound may modulate several biochemical pathways involved in cell signaling and apoptosis. For instance, its interaction with COX enzymes can lead to alterations in prostaglandin synthesis, which plays a role in inflammation and tumor growth. Additionally, the isoxazole moiety may interfere with specific protein interactions essential for viral replication or cancer cell survival .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds provide insights into optimizing this compound for enhanced activity.
Optimization Strategies
- Substituent Variations : Modifying the substituents on the isoxazole or thiazole rings can lead to improved potency and selectivity.
- Hybrid Structures : Combining elements from other active compounds may yield hybrids with superior biological activity.
- Pharmacokinetic Enhancements : Alterations aimed at improving solubility and bioavailability are critical for translating these compounds into clinical applications .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The isoxazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within biological systems. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocyclic systems (thiazole, isoxazole), substituents, and functional groups. Below is a detailed comparison with key examples from the literature:
Structural Analogues with Thiazole-Isoxazole Hybrid Systems
- Compound 5 (): Structure: 3-(2-acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl)imidazolo]-Δ²-isoxazoline. Key Features: Incorporates a benzoyl group and chlorine substituents. Physical Properties: Melting point 138°C, yield 74%, molecular formula C₂₉H₂₁N₃O₆SCl₂. Comparison: The presence of benzoyl and chlorine substituents likely enhances stability compared to the methoxyphenyl group in the target compound.
Ethyl 2-(phenylsulfonyl)acetamido-thiazole derivatives ():
- Structure : Features a phenylsulfonyl group instead of the 4-methoxyphenyl-isoxazole moiety.
- Synthesis : Purified via column chromatography (83% yield), indicating efficient separation methods for ethyl ester-thiazole hybrids.
- Comparison : The sulfonyl group may confer distinct electronic properties compared to the methoxy-substituted isoxazole in the target compound .
Thiazole Derivatives with Piperazine and Urea Linkers
- Compounds 10d, 10e, 10f (): Structures: Ethyl esters with piperazine and trifluoromethyl/chlorophenyl-urea substituents. Yields: 89.1–93.4%, higher than typical isoxazole-thiazole hybrids. Molecular Weights: ~514–548 g/mol (ESI-MS).
Fluorophenyl-Substituted Thiazoles ():
- Compounds 4 and 5 :
- Structures : 4-(4-chloro/fluorophenyl)-2-(5-(4-fluorophenyl)-triazolyl-pyrazolyl)thiazoles.
- Crystallography : Triclinic, P̄1 symmetry with planar molecular conformations.
- Comparison : Fluorophenyl substituents improve metabolic stability and lipophilicity relative to methoxyphenyl groups, which may alter pharmacokinetic profiles .
Key Research Findings
Synthetic Efficiency : Piperazine-linked thiazoles () exhibit superior yields (up to 93.4%) compared to isoxazole-thiazole hybrids (74%), possibly due to milder reaction conditions or fewer side reactions .
Substituent Effects : Fluorophenyl and trifluoromethyl groups () enhance metabolic stability and target binding compared to methoxyphenyl groups, which may undergo demethylation in vivo .
Structural Flexibility : The target compound’s ethyl ester and acetamido groups provide sites for derivatization, akin to sulfonyl and urea linkers in analogs .
Biological Activity
Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, and presenting data in a structured manner.
Chemical Structure and Synthesis
The compound features a complex structure that includes an isoxazole ring, thiazole moiety, and an acetamido group. The synthesis typically involves multi-step reactions starting from simpler precursors, often utilizing methodologies such as nucleophilic substitutions and cyclocondensation reactions. For instance, the synthesis may involve the reaction of isoxazole derivatives with thiazole compounds under controlled conditions to yield the target compound .
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds related to this compound. For example, derivatives of isoxazole and thiazole have demonstrated significant activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis . The presence of the methoxyphenyl group enhances the lipophilicity and bioactivity of these compounds, making them effective against a broad spectrum of pathogens .
Antitumor Activity
Research has also indicated that similar compounds exhibit antitumor properties. For instance, derivatives containing the thiazole moiety have been shown to inhibit tumor cell proliferation in vitro. Studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Neuroprotective Effects
Some studies have pointed to neuroprotective effects associated with isoxazole derivatives. This compound may influence neuroinflammatory processes and protect neuronal cells from oxidative stress, potentially offering benefits in neurodegenerative conditions .
Case Study 1: Antimicrobial Efficacy
A study conducted by Al-Khuzaie & Al-Majidi (2014) evaluated the antimicrobial activity of various isoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a methoxy group exhibited enhanced activity compared to their non-substituted counterparts. This compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Antitumor Activity
In another study by Mohamed et al. (2016), a series of thiazole-containing isoxazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The results demonstrated that these compounds significantly inhibited cell growth at micromolar concentrations, with this compound showing promising results in further investigations for its mechanism of action .
Research Findings Summary
Q & A
Q. What are the key synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole-thiazole core. Key steps include:
- Amide coupling : Reaction of 5-(4-methoxyphenyl)isoxazole-3-acetic acid with thiazole-4-ylacetate derivatives under reflux in ethanol or DMF, using coupling agents like EDCI or DCC .
- Protection/deprotection strategies : Ethyl ester groups are often retained during synthesis to enhance solubility, with final deprotection via hydrolysis under acidic/basic conditions .
- Characterization : Intermediates are monitored via TLC and purified via column chromatography. Structural confirmation uses NMR (¹H/¹³C), IR (to confirm amide C=O stretches at ~1650 cm⁻¹), and MS (for molecular ion verification) .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- NMR spectroscopy : ¹H NMR identifies protons on the thiazole (δ 7.2–7.5 ppm) and isoxazole (δ 6.5–6.8 ppm) rings, while ¹³C NMR confirms carbonyl groups (δ 165–175 ppm) .
- IR spectroscopy : Detects amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) and ester C=O stretches (~1740 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z corresponding to C₁₉H₂₀N₃O₅S) .
Q. How is purity assessed post-synthesis?
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (purity >95% required for biological assays) .
- Melting point analysis : Sharp melting points (e.g., 139–141°C) indicate crystallinity and homogeneity .
Advanced Research Questions
Q. How do substituent variations (e.g., fluorophenyl vs. methoxyphenyl) impact bioactivity?
- Comparative studies : Analogs with fluorophenyl groups (e.g., Ethyl 2-(2-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate) show enhanced antimicrobial activity due to increased electronegativity, while methoxyphenyl derivatives exhibit better pharmacokinetic profiles (e.g., logP ~2.5) .
- Methodology : Use standardized MIC assays (e.g., against S. aureus and E. coli) and cytotoxicity screens (e.g., MTT assay on HEK293 cells) to quantify differences .
Q. What computational methods predict target interactions?
- Docking studies : Molecular docking (AutoDock Vina) into bacterial dihydrofolate reductase (DHFR) or human kinase domains reveals binding affinities (ΔG ≤ -8 kcal/mol) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å) .
Q. How can contradictions in bioactivity data across studies be resolved?
- Case example : Discrepancies in antifungal activity (e.g., IC₅₀ ranging from 10–50 µM) may arise from assay conditions (e.g., pH, serum content). Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole) .
- Meta-analysis : Pool data from ≥3 independent studies and apply statistical models (e.g., ANOVA with Tukey post-hoc) to identify outliers .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Variable groups : Systematically modify the 4-methoxyphenyl (e.g., replace with nitro, chloro, or amino groups) and thiazole-acetate moieties .
- Assay panels : Test analogs against diverse targets (e.g., kinases, GPCRs) to map pharmacophore requirements .
Q. What challenges arise in scaling up synthesis while maintaining integrity?
- Optimization challenges : Scaling reflux reactions (e.g., from 50 mL to 10 L batches) requires precise temperature control (±2°C) to avoid side products (e.g., hydrolysis of ethyl esters) .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost-effective bulk purification .
Methodological Guidance
Q. What in vitro assays are recommended for pharmacological profiling?
- Antimicrobial : Broth microdilution (CLSI M07-A10) for MIC determination .
- Anticancer : NCI-60 cell line screening with dose-response curves (72-hour exposure) .
- Enzyme inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition using nitrocefin) .
Q. How to troubleshoot low yields in the final coupling step?
- Reaction parameters : Increase coupling agent stoichiometry (1.5 eq EDCI), use anhydrous DMF, and maintain inert atmosphere (N₂) .
- Intermediate purity : Ensure ≥95% purity of precursors via prep-HPLC before coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
